molecular formula C18H20ClN3O2 B267437 N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-3-methylbutanamide

N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-3-methylbutanamide

Cat. No. B267437
M. Wt: 345.8 g/mol
InChI Key: VXITUESWUVZISN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-3-methylbutanamide, also known as MLN8054, is a small molecule inhibitor that has shown promising results in cancer research.

Mechanism of Action

N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-3-methylbutanamide works by selectively inhibiting the activity of Aurora A kinase, which is responsible for regulating the formation and function of the mitotic spindle during cell division. By inhibiting Aurora A kinase, N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-3-methylbutanamide disrupts the proper formation of the mitotic spindle, leading to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects:
N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-3-methylbutanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, both in vitro and in vivo. In addition, N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-3-methylbutanamide has also been found to inhibit the growth and proliferation of cancer cells, as well as to reduce tumor size in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-3-methylbutanamide in lab experiments is its specificity for Aurora A kinase, which allows for more precise targeting of cancer cells. However, one limitation of using N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-3-methylbutanamide is its potential toxicity, as it may also inhibit other kinases that play important roles in normal cell function.

Future Directions

Future research on N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-3-methylbutanamide could focus on optimizing its pharmacokinetic properties to improve its efficacy and reduce its toxicity. In addition, further studies could investigate the potential use of N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-3-methylbutanamide in combination with other cancer therapies to enhance its anti-tumor effects. Finally, research could explore the role of Aurora A kinase in other cellular processes beyond cell division, to gain a better understanding of its potential as a therapeutic target for other diseases.

Synthesis Methods

The synthesis of N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-3-methylbutanamide involves several steps, starting with the reaction of 4-chloroaniline with phosgene to form 4-chloroanilinoyl chloride. This intermediate is then reacted with 4-aminobenzophenone to produce N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-3-methylbutanamide. The final product is obtained through purification and isolation using column chromatography.

Scientific Research Applications

N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-3-methylbutanamide has been extensively studied in cancer research due to its ability to inhibit the activity of Aurora A kinase, a protein that plays a crucial role in cell division. The overexpression of Aurora A kinase has been linked to the development and progression of several types of cancer, including breast, ovarian, and prostate cancer. N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-3-methylbutanamide has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment.

properties

Product Name

N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-3-methylbutanamide

Molecular Formula

C18H20ClN3O2

Molecular Weight

345.8 g/mol

IUPAC Name

N-[4-[(4-chlorophenyl)carbamoylamino]phenyl]-3-methylbutanamide

InChI

InChI=1S/C18H20ClN3O2/c1-12(2)11-17(23)20-14-7-9-16(10-8-14)22-18(24)21-15-5-3-13(19)4-6-15/h3-10,12H,11H2,1-2H3,(H,20,23)(H2,21,22,24)

InChI Key

VXITUESWUVZISN-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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